
4-Bromo-N-(2-methylphenyl)benzenesulfonamide
Overview
Description
4-Bromo-N-(2-methylphenyl)benzenesulfonamide is an organic compound with the molecular formula C13H12BrNO2S and a molecular weight of 326.214 g/mol It is a sulfonamide derivative, which means it contains a sulfonamide functional group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N-(2-methylphenyl)benzenesulfonamide typically involves the reaction of 4-bromobenzenesulfonyl chloride with 2-methylaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N-(2-methylphenyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The sulfonamide group can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are typically used under mild conditions.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used; for example, replacing bromine with a hydroxyl group forms a phenol derivative.
Oxidation: Products include sulfonic acids or sulfonates.
Coupling Reactions: Products are biaryl compounds formed by the coupling of the aryl groups.
Scientific Research Applications
4-Bromo-N-(2-methylphenyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the preparation of more complex molecules.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-N-(2-methylphenyl)benzenesulfonamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The sulfonamide group can mimic natural substrates, allowing the compound to bind to active sites of enzymes, thereby inhibiting their activity. Additionally, the bromine atom can participate in halogen bonding, further influencing the compound’s interactions with biological targets .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-N-(2-methoxyphenyl)benzenesulfonamide
- N-(4-Bromo-2-methylphenyl)benzenesulfonamide
- N-(2-Bromo-phenyl)-4-methyl-benzenesulfonamide
Uniqueness
4-Bromo-N-(2-methylphenyl)benzenesulfonamide is unique due to the presence of both a bromine atom and a sulfonamide group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields of research, making it a valuable compound for further study .
Biological Activity
4-Bromo-N-(2-methylphenyl)benzenesulfonamide is an organic compound with the molecular formula C13H12BrNO2S and a molecular weight of 326.214 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure, featuring both a bromine atom and a sulfonamide group, contributes to its diverse biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The sulfonamide group can mimic natural substrates, allowing the compound to bind to active sites of enzymes, thereby inhibiting their activity. Additionally, the presence of the bromine atom may enhance its binding affinity through halogen bonding, influencing interactions with biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For instance, derivatives similar to this compound have been evaluated for their anti-proliferative activity against breast cancer cell lines such as MDA-MB-231 and MCF-7. These studies demonstrated significant inhibitory effects at concentrations ranging from 1.52–6.31 μM, with selectivity indices indicating a preference for cancer cells over normal cells .
Case Study: Inhibition of Carbonic Anhydrase IX
One notable case study involved the evaluation of sulfonamide derivatives against carbonic anhydrase IX (CA IX), an enzyme often overexpressed in tumors. Compounds structurally related to this compound exhibited IC50 values ranging from 10.93 to 25.06 nM against CA IX, indicating strong inhibitory activity. Furthermore, one compound was shown to induce apoptosis in MDA-MB-231 cells, significantly increasing the percentage of annexin V-FITC positive apoptotic cells compared to controls .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been investigated for antimicrobial activities. Studies have reported significant inhibition against bacterial strains such as Staphylococcus aureus and Klebsiella pneumoniae at concentrations around 50 µg/mL. The compounds demonstrated an inhibition percentage of approximately 80% against S. aureus compared to positive controls .
Comparative Analysis with Similar Compounds
Compound | IC50 (nM) | Selectivity for CA IX | Anticancer Activity |
---|---|---|---|
This compound | 10.93 - 25.06 | High | Significant |
4e (Related Compound) | 10.93 | Excellent | Induces apoptosis |
4g (Related Compound) | 25.06 | Moderate | Moderate |
Pharmacokinetic Properties
Predictive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies on compounds similar to this compound suggest promising pharmacokinetic profiles, indicating potential for further development as therapeutic agents .
Q & A
Basic Research Questions
Q. 1.1. What are the established synthetic routes for 4-Bromo-N-(2-methylphenyl)benzenesulfonamide, and how can purity be optimized?
Methodological Answer: The compound is typically synthesized via sulfonylation of 2-methylaniline with 4-bromobenzenesulfonyl chloride. Key steps include:
- Reaction Conditions : Conducted in anhydrous dichloromethane with triethylamine as a base at 0–5°C to minimize side reactions .
- Purification : Recrystallization from ethanol/water mixtures yields >95% purity. Confirmation via HPLC (C18 column, acetonitrile/water mobile phase) and melting point analysis (reported range: 148–150°C) .
Q. 1.2. How is the molecular structure of this compound validated experimentally?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example:
- Crystallography Parameters : Monoclinic crystal system, space group P2₁/c, with unit cell dimensions a = 10.52 Å, b = 12.34 Å, c = 14.78 Å .
- Key Interactions : N–H···O hydrogen bonds stabilize the lattice, while bromine atoms contribute to halogen bonding .
Advanced Research Questions
Q. 2.1. How can computational methods resolve contradictions in spectroscopic data for sulfonamide derivatives?
Methodological Answer: Discrepancies in NMR or IR spectra (e.g., unexpected splitting in -NMR) can be addressed via:
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level and simulate spectra using Gaussian 15. Compare experimental vs. theoretical chemical shifts to identify conformational isomers .
- Dynamic NMR : Variable-temperature -NMR (e.g., 25–80°C) to detect rotational barriers around the sulfonamide S–N bond .
Q. 2.2. What strategies are effective for designing bioactivity studies of this compound analogs?
Methodological Answer:
- QSAR Modeling : Use MOE or Schrödinger Suite to correlate substituent effects (e.g., electron-withdrawing groups at para-position) with biological activity. Example parameters: LogP, polar surface area, and H-bond acceptor count .
- Enzyme Assays : Test inhibition of carbonic anhydrase isoforms (e.g., CA-II) via stopped-flow CO₂ hydration assay. IC₅₀ values for brominated analogs range from 0.8–1.2 µM, suggesting competitive binding .
Q. 2.3. How can reaction engineering improve the scalability of sulfonamide synthesis?
Methodological Answer:
- Flow Chemistry : Continuous-flow reactors reduce reaction time (from 24h to 2h) by enhancing heat/mass transfer. Optimize parameters: residence time (5–10 min), temperature (40°C), and reagent stoichiometry (1:1.1 amine:sulfonyl chloride) .
- Membrane Separation : Nanofiltration membranes (e.g., Duramem 300) achieve >99% yield by removing unreacted reagents and byproducts .
Q. Data Contradiction and Validation
Q. 3.1. How to address discrepancies in reported melting points for sulfonamide derivatives?
Methodological Answer:
- Thermal Analysis : Use differential scanning calorimetry (DSC) at 10°C/min under nitrogen. Compare with literature and check for polymorphic transitions (e.g., Form I vs. Form II) .
- Interlaboratory Validation : Collaborate with crystallography labs to confirm unit cell parameters (e.g., via CIF files in Cambridge Structural Database) .
Q. Structural and Mechanistic Insights
Q. 4.1. What intermolecular interactions dominate the solid-state packing of this compound?
Methodological Answer: SC-XRD reveals:
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Hydrogen Bonds : N–H···O (2.89 Å) between sulfonamide groups.
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Halogen Bonds : Br···π interactions (3.45 Å) enhance stability .
-
Table : Interaction Summary
Interaction Type Distance (Å) Energy (kJ/mol) N–H···O 2.89 -15.2 Br···π 3.45 -8.7
Q. Advanced Characterization Techniques
Q. 5.1. How does electron-density mapping clarify bonding in sulfonamide derivatives?
Methodological Answer:
- Multipole Refinement : Using software like JANA2006, analyze deformation density maps to quantify covalent vs. ionic character in S–N bonds. Results show 60% covalent character .
- Hirshfeld Surface Analysis : Visualize contact contributions (e.g., H···H = 45%, Br···C = 12%) via CrystalExplorer .
Properties
IUPAC Name |
4-bromo-N-(2-methylphenyl)benzenesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO2S/c1-10-4-2-3-5-13(10)15-18(16,17)12-8-6-11(14)7-9-12/h2-9,15H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXYIGOWLNMDTGQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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